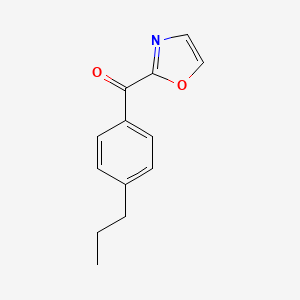

2-(4-Propylbenzoyl)oxazole

CAS No.: 898760-07-1

Cat. No.: VC2289598

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898760-07-1 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 1,3-oxazol-2-yl-(4-propylphenyl)methanone |

| Standard InChI | InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 |

| Standard InChI Key | ABLNLEMDZDCPIR-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Introduction

Structural Characteristics of 2-(4-Propylbenzoyl)oxazole

Chemical Structure and Composition

2-(4-Propylbenzoyl)oxazole consists of an oxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, with a 4-propylbenzoyl group attached at the 2-position of the oxazole ring. The molecular formula is C₁₃H₁₃NO₂, combining the oxazole core (C₃H₃NO) with the 4-propylbenzoyl substituent (C₁₀H₁₁O).

Molecular Features

The structure can be divided into two principal components:

-

The oxazole ring: A planar, aromatic five-membered heterocycle with one oxygen and one nitrogen atom

-

The 4-propylbenzoyl group: Consisting of a benzoyl moiety with a propyl chain at the para position

This molecular architecture results in a compound with distributed electron density and multiple sites for potential interactions with biological targets.

Chemical Reactivity

As an oxazole derivative, 2-(4-Propylbenzoyl)oxazole would display reactivity patterns characteristic of both the oxazole ring and the ketone functionality:

-

The oxazole ring is aromatic and can undergo electrophilic substitution reactions, though with less reactivity compared to benzene.

-

The carbonyl group of the benzoyl moiety can participate in nucleophilic addition reactions.

-

The propyl chain provides a site for oxidation or functionalization reactions.

The compound's chemical behavior would be influenced by the electron-withdrawing nature of the benzoyl group, which would affect the electron distribution in the oxazole ring.

Synthetic Approaches

General Oxazole Synthesis Methods

Based on established procedures for oxazole synthesis, several routes could be employed for preparing 2-(4-Propylbenzoyl)oxazole:

Direct Functionalization of Oxazole

An alternative approach might involve the direct acylation of an oxazole ring with a suitable 4-propylbenzoyl derivative, such as 4-propylbenzoyl chloride, under Friedel-Crafts conditions or via organometallic intermediates.

Synthetic Considerations

The synthesis of 2-(4-Propylbenzoyl)oxazole would likely require careful control of reaction conditions to avoid side reactions. Based on the research by Glöckner et al., concerns regarding the decomposition of substituted oxazolines during oxidation to oxazoles might necessitate adjustment of the oxidant reactivity . For 2-alkyl substituted oxazolines, less active amorphous MnO₂ at higher temperatures (100°C) provided better outcomes than highly activated MnO₂ .

| Compound Type | IC₅₀ Range (nM) | Key Structural Features | Potential Application |

|---|---|---|---|

| Oxazole RTAs | 4-15 nM | Various substituents | Ferroptosis inhibitors |

| Oxazoles with free NH₂ | 40-309 nM | Amine functionality | Moderate ferroptosis inhibition |

| Oxazoles with piperazine | <10 nM | Piperazine substituents | Potent ferroptosis inhibition |

Material Science Applications

The aromatic nature of oxazoles, combined with their thermal stability, makes them potential candidates for:

-

Coordination chemistry and metal-binding applications

-

Optical materials, due to the conjugated π-electron system

-

Building blocks for more complex heterocyclic systems

Analytical Characterization Methods

Chromatographic Analysis

Gas chromatography (GC) is commonly used for analyzing oxazole derivatives. Based on data for structurally related oxazoles like 2-methyl-4-propyl-oxazole, the Kovats' retention indices would be expected to be:

Spectroscopic Identification

For identification and structural confirmation, several spectroscopic techniques would be valuable:

-

NMR spectroscopy would reveal the aromatic protons of the oxazole ring (typically 7-8 ppm) and the benzoyl group, along with the aliphatic signals from the propyl chain.

-

IR spectroscopy would show characteristic peaks for the C=O stretching (approximately 1650-1700 cm⁻¹) and the heterocyclic C=N bonds.

-

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns.

Structure-Activity Relationship Considerations

The biological activity of 2-(4-Propylbenzoyl)oxazole would likely be influenced by multiple structural elements:

-

The oxazole ring serves as a rigid scaffold that can participate in hydrogen bonding through its nitrogen atom.

-

The carbonyl group provides a hydrogen bond acceptor site.

-

The propyl chain introduces lipophilicity, potentially enhancing membrane permeability.

These features collectively would determine how the molecule interacts with biological systems, including potential binding to protein targets.

Future Research Directions

Several aspects of 2-(4-Propylbenzoyl)oxazole merit further investigation:

-

Development of optimized synthetic routes with high yields and purity

-

Comprehensive characterization of physical, chemical, and biological properties

-

Structure-activity relationship studies to understand how structural modifications affect biological activity

-

Exploration of potential therapeutic applications based on the activities observed in related oxazole derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume